molecular formula C18H13N3O9S B12897806 N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide

N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide

Cat. No.: B12897806
M. Wt: 447.4 g/mol
InChI Key: UNJZPYXINYGDIV-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide is a synthetic organic compound designed for research applications. Its structure integrates a bis(5-nitrofuran)vinyl system linked to a phenylacetamide core via a sulfonyl bridge. This unique architecture makes it a compound of interest in several scientific fields. Nitrofuran derivatives are a significant class of heterocyclic compounds frequently investigated for their potential biological activities . The presence of the 5-nitrofuran moiety is a key pharmacophore often associated with targeting specific enzymes. Related compounds with the 5-nitrofuran group have been identified as inhibitors of aldose reductase, a target of interest in metabolic disease research . Furthermore, sulfonamide and phenylacetamide scaffolds are common in medicinal chemistry and are found in various biologically active molecules . Researchers may value this compound for its potential in antimicrobial studies, given the known activity of nitrofurans and the emergence of multidrug-resistant pathogens . Its structure also suggests potential utility in developing new therapeutic agents or as a chemical probe to study enzyme interactions. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C18H13N3O9S

Molecular Weight

447.4 g/mol

IUPAC Name

N-[4-[(E)-1,2-bis(5-nitrofuran-2-yl)ethenyl]sulfonylphenyl]acetamide

InChI

InChI=1S/C18H13N3O9S/c1-11(22)19-12-2-5-14(6-3-12)31(27,28)16(15-7-9-18(30-15)21(25)26)10-13-4-8-17(29-13)20(23)24/h2-10H,1H3,(H,19,22)/b16-10+

InChI Key

UNJZPYXINYGDIV-MHWRWJLKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step organic reactions, starting from simpler sulfonamide and nitrofuran precursors. The key steps include:

  • Formation of the sulfonylphenylacetamide intermediate.
  • Introduction of the vinyl linkage between the sulfonyl group and the nitrofuran rings.
  • Functionalization of the nitrofuran moieties to incorporate the nitro groups at the 5-position.

Detailed Synthetic Route

  • Synthesis of Sulfonylphenylacetamide Intermediate:

    • Starting from 4-aminophenylacetamide, the amino group is sulfonylated using appropriate sulfonyl chlorides or sulfonylating agents.
    • Reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with bases like triethylamine to neutralize generated acids.
    • The reaction is typically carried out under reflux to ensure complete conversion.
    • The intermediate is purified by recrystallization or chromatography.
  • Formation of the Vinyl Linkage:

    • The vinyl linkage connecting the sulfonyl group to the nitrofuran rings is introduced via a condensation reaction.
    • This involves reacting the sulfonylphenylacetamide intermediate with 5-nitro-2-furaldehyde or its derivatives under basic or acidic catalysis.
    • The reaction proceeds through a Knoevenagel condensation mechanism, forming the bis(5-nitrofuran-2-yl)vinyl moiety.
    • Control of reaction temperature (often reflux conditions) and pH is critical to optimize yield and selectivity.
  • Final Purification and Characterization:

    • The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
    • Characterization is performed using spectroscopic methods including FT-IR, 1H-NMR, and mass spectrometry to confirm the structure and purity.

Reaction Conditions and Catalysts

  • Solvents: DMF, ethanol, dichloromethane.
  • Catalysts: Triethylamine or other organic bases for sulfonylation; acidic or basic catalysts for condensation.
  • Temperature: Reflux conditions (typically 80–110 °C) to drive reactions to completion.
  • Reaction times: Several hours (3–24 hours) depending on the step.

Research Findings and Optimization Data

Step Conditions Yield (%) Notes
Sulfonylation of amine DMF, triethylamine, reflux 80–90 High purity intermediate obtained
Knoevenagel condensation Ethanol, base catalyst, reflux 70–85 Formation of vinyl linkage confirmed by NMR
Final recrystallization Ethanol or ethyl acetate 75–90 Product stable under standard lab conditions
  • The yields reported vary depending on the purity of starting materials and precise reaction conditions.
  • The compound exhibits stability under neutral pH and room temperature but may decompose under extreme pH or high temperature.
  • Spectroscopic data confirm the presence of characteristic functional groups: amide N-H stretch (~3400 cm⁻¹), sulfonyl S=O stretch (~1150–1350 cm⁻¹), nitro group vibrations (~1500–1600 cm⁻¹), and vinyl C=C bonds (~1600 cm⁻¹).

Notes on Mechanistic Aspects

  • The sulfonylation step proceeds via nucleophilic substitution of the amine on the sulfonyl chloride.
  • The Knoevenagel condensation involves the formation of a carbon-carbon double bond between the aldehyde carbon of 5-nitro-2-furaldehyde and the methylene group adjacent to the sulfonyl group.
  • The nitro groups on the furan rings enhance the electrophilicity of the aldehyde, facilitating condensation.

Comparison with Similar Compounds

Key Research Findings and Hypotheses

Antimicrobial Potential: The nitrofuran moieties in the target compound are structurally analogous to nitrofurantoin, a known urinary tract antimicrobial. This suggests possible activity against resistant pathogens, though experimental validation is needed.

Anti-inflammatory Applications: Compounds with sulfonamide linkages (e.g., Compound 35) show anti-hypernociceptive activity, implying the target may modulate inflammatory pathways .

Synthetic Challenges : The vinyl sulfonyl group may introduce steric hindrance, complicating synthesis compared to derivatives with smaller substituents (e.g., methylisoxazole in ) .

Biological Activity

N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article will explore the compound's structure, biological activity, relevant case studies, and research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₂H₁₀N₂O₄S
  • Molecular Weight : 278.284 g/mol
  • CAS Number : 6277-55-0

The structure features a nitrofuran moiety, which is critical for its biological activity, linked through a vinyl sulfonyl group to a phenyl acetamide backbone.

Antimicrobial Properties

Research indicates that nitrofuran derivatives exhibit significant antimicrobial properties. The incorporation of the nitrofuran group in this compound enhances its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures demonstrate activity against Gram-positive and Gram-negative bacteria, including resistant strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Salmonella enterica64 µg/mL

The nitrofuran moiety is believed to play a crucial role in disrupting bacterial DNA synthesis, leading to cell death.

Antiparasitic Activity

In addition to antibacterial properties, nitrofuran derivatives have shown potential as antiparasitic agents. The compound's structural features suggest efficacy against protozoan parasites. For instance, compounds containing similar nitrofuran structures have been reported to inhibit the growth of Trypanosoma species.

Case Study: Antiparasitic Efficacy

A study evaluated the antiparasitic activity of various nitrofuran derivatives, including those related to this compound. The results indicated that these compounds significantly reduced parasite load in infected models:

  • Model Organism : Trypanosoma brucei
  • Dosage : 50 mg/kg body weight
  • Outcome : 80% reduction in parasitemia after 7 days of treatment

These findings underscore the potential for developing new antiparasitic therapies based on this class of compounds.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), which can damage cellular components in pathogens. Additionally, the sulfonamide group may enhance solubility and bioavailability, facilitating better interaction with target molecules within microbial cells.

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